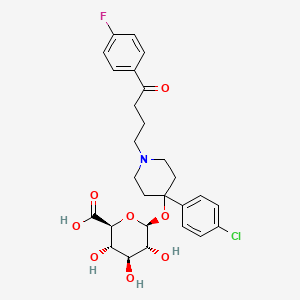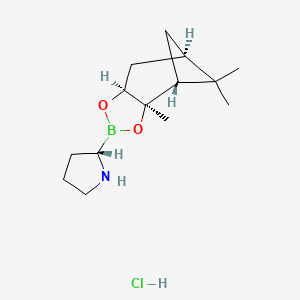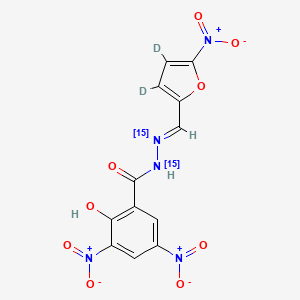
脱羧莫西沙星
描述
Decarboxy Moxifloxacin is a derivative of Moxifloxacin, an 8-methoxyquinolone antimicrobial agent. Moxifloxacin is widely used for treating various bacterial infections, including acute bacterial sinusitis, chronic bronchitis exacerbations, and community-acquired pneumonia . Decarboxy Moxifloxacin is obtained by the decarboxylation of Moxifloxacin, resulting in a compound with a slightly altered chemical structure but retaining significant antimicrobial properties .
科学研究应用
Decarboxy Moxifloxacin has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of quinolone derivatives and their chemical properties.
Biology: The compound is studied for its antimicrobial activity against various bacterial strains.
Industry: Decarboxy Moxifloxacin is used in the development of new antimicrobial agents and formulations.
作用机制
Target of Action
Decarboxy Moxifloxacin is a decarboxylated compound of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The bactericidal action of Moxifloxacin, and by extension Decarboxy Moxifloxacin, results from the inhibition of its primary targets, the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the untwisting of DNA, a crucial step required for DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Moxifloxacin involve the processes of DNA replication, transcription, repair, recombination, and transposition . By inhibiting topoisomerase II and IV, Moxifloxacin disrupts these pathways, preventing the bacteria from replicating and repairing their DNA . The downstream effects include the cessation of bacterial growth and eventual bacterial cell death .
Pharmacokinetics
Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The molecular and cellular effects of Moxifloxacin’s action result in the inhibition of bacterial growth and the death of bacterial cells . By preventing the untwisting of DNA, Moxifloxacin disrupts the processes of DNA replication and repair within the bacterial cell . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
生化分析
Cellular Effects
Moxifloxacin has shown prominent bactericidal effects on actively growing and ‘non-culturable’ bacterial cells . It is reasonable to assume that Decarboxy Moxifloxacin may have similar effects, although specific studies on Decarboxy Moxifloxacin are needed to confirm this.
Molecular Mechanism
Moxifloxacin, its parent compound, works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . It’s plausible that Decarboxy Moxifloxacin might have a similar mechanism of action.
Dosage Effects in Animal Models
In animal models, Moxifloxacin has shown a dose-dependent reduction in bacterial density
Metabolic Pathways
Moxifloxacin is metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2) via Phase II metabolism . It’s plausible that Decarboxy Moxifloxacin might undergo similar metabolic pathways, but specific studies are needed to confirm this.
Subcellular Localization
Moxifloxacin is known to have good distribution to saliva, interstitial fluids, and lung tissues . It’s plausible that Decarboxy Moxifloxacin might have a similar distribution, but specific studies are needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions: Decarboxy Moxifloxacin is synthesized through the decarboxylation of Moxifloxacin. The process involves the removal of the carboxyl group from the Moxifloxacin molecule. This reaction typically requires specific conditions, such as the presence of a strong acid or base and elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of Decarboxy Moxifloxacin involves large-scale chemical reactors where Moxifloxacin is subjected to decarboxylation under controlled conditions. The reaction parameters, including temperature, pressure, and pH, are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: Decarboxy Moxifloxacin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Decarboxy Moxifloxacin can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Moxifloxacin: The parent compound, widely used as an antimicrobial agent.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness: Decarboxy Moxifloxacin is unique due to its decarboxylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Moxifloxacin. This structural modification can potentially enhance its activity against certain bacterial strains and reduce side effects .
属性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQTEYVKYNDBD-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322062-57-6 | |
| Record name | Decarboxy moxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1322062-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBOXY MOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)






